molecular formula C4H4N2 B1678525 Pyrimidine CAS No. 289-95-2

Pyrimidine

Cat. No.: B1678525
CAS No.: 289-95-2
M. Wt: 80.09 g/mol
InChI Key: CZPWVGJYEJSRLH-UHFFFAOYSA-N
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Description

Pyrimidine is an aromatic, heterocyclic organic compound with the molecular formula C₄H₄N₂. It is structurally similar to pyridine and is one of the three diazines, characterized by having nitrogen atoms at positions 1 and 3 in the six-membered ring. This compound derivatives are essential components of nucleic acids, including cytosine, thymine, and uracil, which are crucial for the storage and transmission of genetic information .

Mechanism of Action

Target of Action

Pyrimidine, a vital heterocyclic moiety, is part of living organisms and plays a crucial role in various biological procedures . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA . This compound analogs act as anticancer agents through diverse mechanisms of action, including kinase (erbB2, raf, CDK, Src, etc.) enzyme inhibition .

Mode of Action

This compound analogs interact with their targets, leading to various changes such as cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of reactive oxygen species (ROS), and induction of apoptosis by upregulation of apoptotic and downregulation of anti-apoptotic .

Biochemical Pathways

This compound metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . De novo purine and this compound biosynthesis pathways are highly conserved in nature . The purine ring is built on PRPP, while the this compound ring is synthesized first, and PRPP is the source for the ribose 5-P added to the this compound ring .

Pharmacokinetics

This compound analogs can be considered as prodrugs. Like their natural counterparts, they have to be activated within the cell. The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects .

Result of Action

The importance of pyrimidines lies in the fact that they are structural components of a broad spectrum of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Dysfunction of this compound metabolism is closely related to cancer progression .

Action Environment

Environmental factors such as food contamination, viruses, UV radiation, carcinogens from the environment, and diet/lifestyle factors such as nutrients, energy consumption, phytochemicals, other food ingredients, alcohol, physical activity, and smoking can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Pyrimidine acts as a building block in the biochemical synthesis of DNA and RNA. It interacts with various enzymes, proteins, and other biomolecules. For instance, the enzymes carbamyl phosphate synthetase, aspartate transcarbamylase, and dihydroorotase play a significant role in the biosynthesis of pyrimidines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in the process of DNA replication, this compound bases pair with their complementary purine bases, enabling the accurate duplication of genetic information .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, studies have shown that this compound derivatives can form radicals, indicating potential changes in their biochemical behavior over time .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, which can affect metabolic flux or metabolite levels. For example, the synthesis of this compound nucleotides involves a series of enzymatic reactions, starting with the formation of carbamoyl phosphate by the enzyme carbamoyl phosphate synthetase .

Subcellular Localization

The subcellular localization of this compound and its derivatives can affect their activity or function. For instance, in the cell, this compound nucleotides are synthesized in the cytoplasm, and then transported into the nucleus where they are incorporated into DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine can be synthesized through various methods, including:

Industrial Production Methods: Industrial production often involves the cyclization of carbonyl compounds with amidines under catalytic conditions. For example, a copper-catalyzed cyclization of ketones with nitriles .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Pyrimidine and its derivatives have a wide range of applications in various fields:

Comparison with Similar Compounds

Uniqueness: Pyrimidine’s unique positioning of nitrogen atoms at 1 and 3 makes it a crucial component of nucleic acids, distinguishing it from other diazines .

This compound’s versatility and significance in various scientific fields underscore its importance as a fundamental compound in both natural and synthetic chemistry.

Properties

IUPAC Name

pyrimidine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPWVGJYEJSRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2
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Related CAS

190201-51-5
Record name Pyrimidine, homopolymer
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DSSTOX Substance ID

DTXSID1051228
Record name Pyrimidine
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Molecular Weight

80.09 g/mol
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Physical Description

Liquid or solid with a penetrating odor; mp = 20-22 deg C; [Merck Index] Clear, slightly brownish-yellow liquid; Hygroscopic; mp = 19 deg C; [Aldrich MSDS], Solid
Record name Pyrimidine
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Solubility

1000 mg/mL at 25 °C
Record name Pyrimidine
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Vapor Pressure

12.9 [mmHg]
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CAS No.

289-95-2, 25247-63-6
Record name Pyrimidine
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Record name Pyrimidine dimer
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Record name PYRIMIDINE
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Record name Pyrimidine
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Record name Pyrimidine
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Melting Point

22 °C
Record name Pyrimidine
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Synthesis routes and methods I

Procedure details

This compound (1 g in each run) is reacted with an excess of 4-(3-methoxy-2-pyridinyl)butylamine, 2-[(5-methyl-4-imidazolylmethyl)thio]ethylamine or 2-[(2-thiazolylmethyl)thio]ethylamine in the last two reactions of Example 1 to give 4-ethoxy-5-[(6-methyl-3-pyridinyl)methyl]-2-[[4-(3-methoxy-2-pyridinyl)butyl]amino]pyrimidine, 4-ethoxy-5-[(6-methyl-3-pyridinyl)methyl]-2[2-[(5-methyl-4-imidazolylmethyl)thio]ethyl]amino]pyrimidine and 4-ethoxy-2-[[2-[(2-thiazolylmethyl)thio]ethyl]amino]-5-[(6-methyl-3-pyridinyl)methyl]pyrimidine and their corresponding 4-(lH)-pyrimidinone end products after splitting the ether using boron tribromide in ethylene chloride in the cold.
Name
ether
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Synthesis routes and methods II

Procedure details

Reacting XIX with an excess of guanidine carbonate in an organic solvent, preferably a polar aprotic solvent such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or N,N-dimethylacetamide, at a temperature of 80° to 200°, preferably 100° to 160°, ambient pressure and preferably under an inert atmosphere, yields both XXI and XX as products. The products are isolated upon dilution of the reaction mixture with, for example, acetone and water successively. Higher reaction temperatures and longer reaction times (e.g., in DMSO at 130°-150° for 2 to 8 hours) favor the production of the furopyrimidine XXI over the uncyclized pyrimidine XX.
[Compound]
Name
XIX
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Synthesis routes and methods III

Procedure details

To a solution of 0.33 g of 6-(2-butynyloxy)-4-(α-hydroxy-α-methylbenzyl)pyrimidine in 4 ml of acetonitrile was added dropwise a solution of 0.2 g of 2,2-difluoro-1,3-dimethylimidazolidine in 2 ml of acetonitrile, followed by stirring at room temperature for 6 hours. The reaction mixture was then poured into water and extracted three times with ethyl acetate. The organic layers were combined and washed with a saturated aqueous sodium chloride solution, and the combined organic layer was dried over anhydrous magnesium sulfate and then concentrated. The residue was subjected to silica gel column chromatography to give 0.20 g of 4-(2-butynyloxy)-6-α-fluoro-α-methylbenzyl)pyrimidine (the present compound (154)) and 0.09 g of 4-(2-butynyloxy)-6-(1-phenylvinyl)pyrimidine (the present compound (155)).
Name
6-(2-butynyloxy)-4-(α-hydroxy-α-methylbenzyl)pyrimidine
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
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4 mL
Type
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2 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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